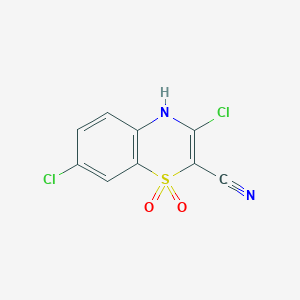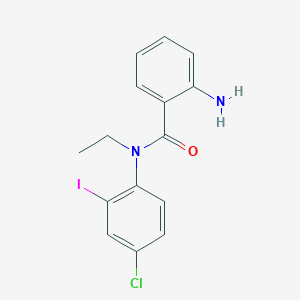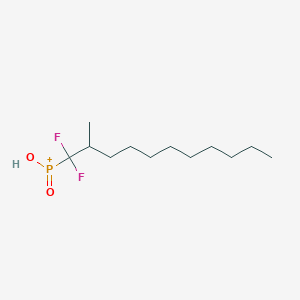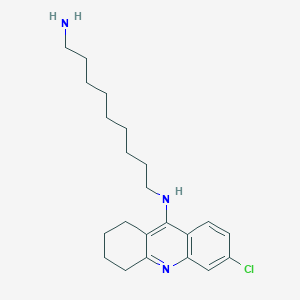
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a 4-methylphenyl group and a prop-1-en-2-yl group attached to the nitrogen atom of an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves the aromatic substitution reaction. This can be achieved by reacting 4-methylphenylamine with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methylacetophenone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(4-Methylphenyl)-2-propylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylphenyl)-2-propylaniline.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The prop-1-en-2-yl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-Methylphenyl)-2-propylaniline: This compound is similar in structure but lacks the double bond in the prop-1-en-2-yl group.
N-(4-Methylphenyl)aniline: This compound lacks the prop-1-en-2-yl group entirely.
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is unique due to the presence of both the 4-methylphenyl and prop-1-en-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
918163-01-6 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17N/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3 |
InChI 键 |
NVOYXEPQENTHJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)


![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)





![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
